4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate
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Overview
Description
4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the chromenone moiety may produce dihydro derivatives .
Scientific Research Applications
4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Known for its antioxidant properties
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Exhibits similar chemical reactivity and biological activities.
Uniqueness
4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate is unique due to its complex structure, which includes multiple functional groups and a chromenone moiety. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C31H36O16 |
---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C31H36O16/c1-12-28(44-13(2)32)25(37)27(39)30(43-12)42-11-20-22(34)24(36)26(38)31(47-20)46-19-10-18-21(23(35)29(19)41-4)16(33)9-17(45-18)14-5-7-15(40-3)8-6-14/h5-10,12,20,22,24-28,30-31,34-39H,11H2,1-4H3 |
InChI Key |
PXJGTASAGKWQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C |
Origin of Product |
United States |
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